1-{3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonyl}-1,2,3,4-tetrahydroquinoline
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Overview
Description
1-{3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonyl}-1,2,3,4-tetrahydroquinoline is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a thieno[2,3-c]pyrazole core fused with a tetrahydroquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonyl}-1,2,3,4-tetrahydroquinoline typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and solvent selection to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
1-{3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonyl}-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
1-{3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonyl}-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity
Material Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors
Biological Studies: It is used in studies to understand its interaction with biological targets and pathways
Mechanism of Action
The mechanism of action of 1-{3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonyl}-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid .
- 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonylaminoacetic acid .
Uniqueness
1-{3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonyl}-1,2,3,4-tetrahydroquinoline stands out due to its unique combination of the thieno[2,3-c]pyrazole and tetrahydroquinoline moieties. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-(3-methyl-1-phenylthieno[2,3-c]pyrazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS/c1-15-18-14-20(27-22(18)25(23-15)17-10-3-2-4-11-17)21(26)24-13-7-9-16-8-5-6-12-19(16)24/h2-6,8,10-12,14H,7,9,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDQSSMURALEQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)N3CCCC4=CC=CC=C43)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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